molecular formula C19H14ClN5O2S B2658247 N-(4-chlorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide CAS No. 1242897-97-7

N-(4-chlorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide

Cat. No.: B2658247
CAS No.: 1242897-97-7
M. Wt: 411.86
InChI Key: RKXBNXCXBKBHPY-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide: is a complex organic compound that features a triazolopyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide typically involves multiple steps. One common route starts with the preparation of the triazolopyrazine core, followed by the introduction of the phenyl and chlorophenyl groups. The final step involves the formation of the acetamide linkage. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazolopyrazine core, potentially altering its electronic properties.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazolopyrazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.

Biology: In biological research, the compound may be investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Medicine: The compound’s potential medicinal applications include its use as an anti-inflammatory or anticancer agent. Research is ongoing to determine its efficacy and safety in various medical contexts.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-(4-chlorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazolopyrazine core is known to engage in hydrogen bonding and π-π interactions, which can modulate the activity of biological pathways. The compound’s ability to inhibit or activate specific targets is a key area of research.

Comparison with Similar Compounds

    N-(4-chlorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide: can be compared to other triazolopyrazine derivatives, such as those with different substituents on the phenyl or chlorophenyl groups.

    Dichloroaniline derivatives: These compounds share a similar aromatic structure but differ in their functional groups and overall reactivity.

Uniqueness: The unique combination of the triazolopyrazine core with the chlorophenyl and acetamide groups gives this compound distinct chemical and biological properties

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O2S/c20-13-6-8-14(9-7-13)21-16(26)12-28-19-23-22-17-18(27)24(10-11-25(17)19)15-4-2-1-3-5-15/h1-11H,12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXBNXCXBKBHPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)Cl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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